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Compound of Interest

Compound Name: MI-192

Cat. No.: B3111220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MI-192, a novel

histone deacetylase (HDAC) inhibitor, in the context of leukemia cell line research. Due to the

potential for nomenclature overlap in scientific literature, this document also addresses the

prominent class of Menin-Mixed Lineage Leukemia (MLL) inhibitors, which are often

designated with an "MI-" prefix.

Section 1: MI-192 (HDAC Inhibitor)
Introduction
MI-192 is a novel benzamide-based histone deacetylase inhibitor with marked selectivity for the

class I enzymes HDAC2 and HDAC3.[1] As an HDACI, MI-192 modulates the acetylation state

of histones and other proteins, leading to changes in gene expression that can induce

differentiation and apoptosis in cancer cells.[1] Studies have shown its particular efficacy

against leukemia cell lines, suggesting its potential as a therapeutic agent for leukemia.[1]

Mechanism of Action
MI-192 functions by inhibiting the enzymatic activity of HDAC2 and HDAC3.[1] These enzymes

are responsible for removing acetyl groups from lysine residues on histones, leading to a more

compact chromatin structure and transcriptional repression. By inhibiting HDAC2 and HDAC3,

MI-192 promotes histone hyperacetylation, resulting in a more open chromatin state and the re-
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expression of silenced tumor suppressor genes. This ultimately leads to cell cycle arrest,

differentiation, and apoptosis in leukemia cells.
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Caption: Mechanism of action of MI-192 as an HDAC inhibitor.

Effects on Leukemia Cell Lines
MI-192 has demonstrated significant anti-leukemic activity in various acute myeloid leukemia

(AML) cell lines.[1]

Induction of Differentiation: Treatment with MI-192 has been shown to induce differentiation

in U937, HL60, and Kasumi-1 AML cell lines.[1]

Induction of Apoptosis: MI-192 is cytotoxic to leukemia cells by promoting apoptosis.[1]

Enhanced Efficacy: In the NCI60 screen, MI-192 showed greatly enhanced efficacy against

cells of leukemic origin.[1]

Quantitative Data Summary
Cell Line Type Effect of MI-192 Reference
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Acute Myeloid

Leukemia

Induction of

differentiation and

apoptosis

[1]

HL60
Acute Myeloid
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Induction of
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[1]
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Section 2: Menin-MLL Inhibitors (e.g., MI-2, MI-3454,
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A distinct class of compounds with "MI-" nomenclature are the Menin-MLL inhibitors. These

small molecules are designed to disrupt the critical protein-protein interaction between menin

and MLL fusion proteins, which are oncogenic drivers in specific subtypes of acute leukemia,

including those with MLL rearrangements (KMT2A-rearranged) and NPM1 mutations.[2][3][4][5]

[6] Several of these inhibitors, such as revumenib, have shown promising results in clinical

trials and have received FDA approval for treating relapsed or refractory acute leukemia.[7][8]

[9][10]

Mechanism of Action
Menin acts as a scaffold protein that is essential for the leukemogenic activity of MLL fusion

proteins.[2][6] The interaction between menin and the N-terminal portion of MLL fusion proteins

is required for the recruitment of other transcriptional machinery and the subsequent

upregulation of target genes like HOXA9 and MEIS1, which drive leukemic proliferation and

block differentiation.[3][4][11] Menin-MLL inhibitors bind to a pocket on menin that is critical for

its interaction with MLL, thereby disrupting the complex and leading to the downregulation of

these target genes.[3][12] This relieves the differentiation block and induces apoptosis in

leukemia cells.
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Caption: Mechanism of action of Menin-MLL inhibitors.

Effects on Leukemia Cell Lines
Menin-MLL inhibitors have demonstrated potent and specific activity against leukemia cell lines

harboring MLL rearrangements or NPM1 mutations.
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Inhibition of Cell Proliferation: These inhibitors selectively block the proliferation of MLL-

rearranged leukemia cells.[11][13]

Induction of Differentiation: Treatment with Menin-MLL inhibitors relieves the differentiation

block induced by MLL fusion proteins.[3]

Downregulation of Target Genes: A key molecular effect is the reduced expression of HOXA9

and MEIS1.[3][11]

Induction of Apoptosis: At higher concentrations, these compounds can induce apoptosis in

sensitive cell lines.[11]

Quantitative Data Summary for Selected Menin-MLL
Inhibitors

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7029623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3401603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3401603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3111220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Cell Line Genotype Effect GI50 Reference

MI-2

MLL-AF9

transformed

BMCs

MLL-

rearranged

Induces

hematopoieti

c

differentiation

~25 µM [3]

MI-2-2 MV4;11 MLL-AF4

Growth

inhibition,

G0/G1 arrest,

apoptosis

3 µM [14]

MI-463

MLL-AF9

transformed

cells

MLL-

rearranged

Blocks

proliferation
~200-500 nM [13]

MI-503

MLL-AF9

transformed

cells

MLL-

rearranged

Blocks

proliferation
~200-500 nM [13]

MI-1481

MLL-AF9

transformed

cells

MLL-

rearranged

Blocks

proliferation
50 nM [13]

VTP50469 MOLM13 MLL-AF9

Inhibits

proliferation,

induces

differentiation

and

apoptosis

Not specified [6]

MI-3454

MLL-

rearranged &

NPM1-

mutated cells

MLL-

rearranged,

NPM1c

Inhibits

proliferation,

induces

differentiation

Not specified [5]

GI50: 50% growth inhibition concentration.
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The following are generalized protocols for assays commonly used to evaluate the effects of

compounds like MI-192 and Menin-MLL inhibitors on leukemia cell lines. Researchers should

optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Materials:

Leukemia cell lines (e.g., U937, HL60, MOLM13, MV4;11)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

MI-192 or Menin-MLL inhibitor stock solution (in DMSO)

96-well clear-bottom cell culture plates

MTS or MTT reagent

Microplate reader

Procedure:

Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Prepare serial dilutions of the inhibitor in complete medium.

Add 100 µL of the diluted inhibitor to the appropriate wells. Include vehicle control (DMSO)

and untreated control wells.

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

Incubate for 1-4 hours at 37°C.
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If using MTT, add 100 µL of solubilization solution and incubate overnight.

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for

MTT) using a microplate reader.

Calculate cell viability as a percentage of the vehicle control and determine the GI50 value.
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(48-72h)

Add MTS/MTT
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Caption: Workflow for a cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

Leukemia cell lines

Complete culture medium

Inhibitor of interest

6-well cell culture plates

Annexin V-FITC/PI Apoptosis Detection Kit

Flow cytometer

Procedure:

Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells/mL.
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Treat cells with the desired concentrations of the inhibitor and a vehicle control for 24-48

hours.

Harvest cells by centrifugation and wash twice with cold PBS.

Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Annexin V-negative, PI-negative: Live cells

Annexin V-positive, PI-negative: Early apoptotic cells

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Protocol 3: Cell Differentiation Assay (CD11b Staining)
This protocol assesses myeloid differentiation by measuring the expression of the cell surface

marker CD11b via flow cytometry.

Materials:

Leukemia cell lines (e.g., HL60, MLL-rearranged lines)

Complete culture medium

Inhibitor of interest

6-well cell culture plates

PE-conjugated anti-human CD11b antibody

Flow cytometer
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Procedure:

Seed and treat cells as described in the apoptosis assay protocol for 4-7 days.

Harvest approximately 1 x 10^5 cells per sample by centrifugation.

Wash cells with cold PBS containing 1% BSA.

Resuspend cells in 100 µL of PBS/BSA and add the PE-conjugated CD11b antibody.

Incubate for 30 minutes on ice in the dark.

Wash cells twice with cold PBS/BSA.

Resuspend the final cell pellet in 500 µL of PBS/BSA.

Analyze the samples using a flow cytometer to quantify the percentage of CD11b-positive

cells.

Protocol 4: Gene Expression Analysis (RT-qPCR)
This protocol measures changes in the mRNA levels of target genes (e.g., HOXA9, MEIS1)

following inhibitor treatment.

Materials:

Leukemia cell lines

Complete culture medium

Inhibitor of interest

6-well cell culture plates

RNA extraction kit (e.g., TRIzol, RNeasy)

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)
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Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH, ACTB)

Real-time PCR system

Procedure:

Seed and treat cells as described in the apoptosis assay protocol for 48-72 hours.

Harvest cells and extract total RNA using an RNA extraction kit according to the

manufacturer's instructions.

Assess RNA quality and quantity.

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

Set up qPCR reactions containing cDNA, forward and reverse primers for a gene of interest,

and qPCR master mix.

Run the qPCR program on a real-time PCR system.

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression, normalized to the housekeeping gene and the vehicle control.

Note on miR-192
It is important to distinguish the small molecule inhibitor MI-192 from microRNA-192 (miR-192).

miR-192 is a non-coding RNA that has also been studied in leukemia.[15] It has been shown to

be downregulated in acute myeloid leukemia and may act as a tumor suppressor by inhibiting

cell proliferation and inducing cell cycle arrest.[15][16] The experimental approaches for

studying miR-192 would involve techniques like miRNA mimics or inhibitors, rather than the

direct application of a small molecule compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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